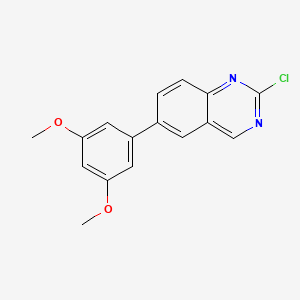

2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline

Description

Overview of Quinazoline (B50416) Heterocycles as a Privileged Scaffold in Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is widely recognized as a "privileged scaffold" in the field of medicinal chemistry. echemi.comresearchgate.net This designation is attributed to its structural ability to interact with a wide variety of biological targets with high affinity, serving as a versatile template for the development of therapeutic agents. The unique arrangement of nitrogen atoms and the planar, aromatic nature of the quinazoline ring system allow for diverse molecular interactions, including hydrogen bonding and π-π stacking with the amino acid residues of proteins and enzymes. chemicalbook.com

The stability of the quinazoline core, combined with the relative ease of synthesizing its derivatives, has made it a focal point of extensive research. researchgate.net Its derivatives are integral to over 150 naturally occurring alkaloids isolated from various plants and microorganisms, which have historically demonstrated a range of biological effects. echemi.comresearchgate.net This natural precedent has inspired medicinal chemists to explore the synthetic landscape of quinazoline derivatives, leading to the discovery of compounds with a vast spectrum of pharmacological activities. The scaffold's capacity to be functionalized at multiple positions allows for the fine-tuning of its physicochemical and biological properties, enabling the optimization of lead compounds in the drug discovery process. researchgate.net

Significance of Substituted Quinazoline Derivatives in Drug Discovery Research

The strategic modification of the quinazoline scaffold with various substituents has yielded a multitude of compounds with significant therapeutic value. The properties of these derivatives are heavily influenced by the nature and position of the attached functional groups, whether on the pyrimidine or the benzene ring portion of the molecule. researchgate.net This structural diversity has led to the development of drugs targeting a wide array of diseases.

Substituted quinazolines are particularly prominent in oncology. Several approved anticancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature a 4-anilinoquinazoline (B1210976) core. These molecules function as potent and selective inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, an enzyme often overactive in various cancers. nih.gov The quinazoline moiety is crucial for their mechanism of action, anchoring the inhibitor within the ATP-binding site of the enzyme.

Beyond cancer, quinazoline derivatives have demonstrated a remarkable breadth of biological activities, including:

Antihypertensive agents: Prazosin and Doxazosin are α1-adrenergic receptor blockers used to treat high blood pressure. chemicalbook.com

Antimicrobial and Antifungal agents: Certain derivatives show potent activity against various bacterial and fungal strains. echemi.com

Anti-inflammatory drugs: Some quinazolinones have been developed as non-steroidal anti-inflammatory agents (NSAIDs). chemicalbook.com

Antiviral and Antimalarial compounds: Research has identified quinazoline derivatives with activity against viruses and the malaria parasite. echemi.comchemicalbook.com

Central Nervous System (CNS) agents: The lipophilic nature of the scaffold allows for penetration of the blood-brain barrier, leading to the development of anticonvulsant and antipsychotic agents. researchgate.net

The following table provides examples of marketed drugs based on the quinazoline scaffold, illustrating its therapeutic importance.

| Drug Name | Therapeutic Class | Mechanism of Action |

| Gefitinib | Anticancer | EGFR Tyrosine Kinase Inhibitor |

| Erlotinib | Anticancer | EGFR Tyrosine Kinase Inhibitor |

| Prazosin | Antihypertensive | α1-Adrenergic Receptor Antagonist |

| Doxazosin | Antihypertensive | α1-Adrenergic Receptor Antagonist |

Rationale for Academic Investigation of 2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its academic investigation can be constructed based on established principles of medicinal chemistry and the known properties of its constituent parts. The compound serves as a valuable intermediate and a strategic target for discovery research for several reasons.

Firstly, the 2-chloro substituent on the quinazoline ring is a key reactive handle. The chlorine atom at this position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide variety of functional groups (e.g., amines, thiols, alcohols). wikipedia.org This synthetic versatility enables the creation of a chemical library of novel 2-substituted quinazoline derivatives from a single, common intermediate. Such a library is essential for systematic structure-activity relationship (SAR) studies to identify compounds with optimal biological activity and selectivity.

Secondly, the presence of an aryl group at the 6-position is a common and effective strategy in modern drug design, particularly for targeting protein kinases. echemi.comnih.gov Modifications at this position can influence the compound's interaction with the target protein, its selectivity over other proteins, and its pharmacokinetic properties. The investigation of different aryl substituents at this position is a rational approach to exploring and optimizing the therapeutic potential of the quinazoline scaffold.

Finally, the specific 3,5-dimethoxyphenyl moiety is a recognized pharmacophore found in various biologically active natural products and synthetic compounds. The two methoxy (B1213986) groups act as hydrogen bond acceptors and influence the electronic properties and conformation of the phenyl ring. sigmaaldrich.com Their substitution pattern can provide specific steric and electronic features that may be favorable for binding to a particular biological target. Investigating this specific substituent on the 6-position of a 2-chloroquinazoline (B1345744) scaffold allows researchers to probe how this well-known pharmacophoric element contributes to or modulates biological activity within this privileged heterocyclic system.

Therefore, the synthesis and study of this compound is a logical step in a drug discovery program aimed at developing novel quinazoline-based therapeutic agents. It serves as a crucial building block for generating molecular diversity and for exploring the SAR of 2,6-disubstituted quinazolines.

Physicochemical Properties of the Quinazoline Scaffold

The following table outlines the basic physicochemical properties of the parent quinazoline molecule, which forms the core of the subject compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂ | nih.gov |

| Molecular Weight | 130.15 g/mol | nih.gov |

| Appearance | Light yellow crystalline solid | wikipedia.org |

| Melting Point | 46-48 °C | chemicalbook.com |

| Boiling Point | 243 °C | chemicalbook.com |

| Solubility | Soluble in water | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(3,5-dimethoxyphenyl)quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-20-13-6-11(7-14(8-13)21-2)10-3-4-15-12(5-10)9-18-16(17)19-15/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSAYFRFWYVBKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC3=CN=C(N=C3C=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Quinazoline (B50416) Core Structures

The construction of the quinazoline ring system can be achieved through a variety of synthetic routes, primarily involving the formation of the pyrimidine (B1678525) ring fused to a benzene (B151609) nucleus. These methods can be broadly categorized into cyclization reactions and subsequent functional group interconversions.

Cyclization Reactions for Quinazoline Ring Formation

The formation of the quinazoline core often relies on the cyclization of appropriately substituted aniline (B41778) derivatives. Several named reactions and general strategies are prominent in the literature for this purpose.

One of the most classical and widely used methods is the Niementowski quinazoline synthesis , which involves the condensation of anthranilic acids with amides at high temperatures to yield 4-oxo-3,4-dihydroquinazolines (quinazolin-4(3H)-ones). wikipedia.orgnih.govwikipedia.org This reaction is versatile and can be adapted for a range of substituted anthranilic acids. Microwave irradiation has been shown to significantly accelerate this reaction, reducing reaction times from hours to minutes and often improving yields. nih.gov

Another common approach involves the reaction of 2-aminobenzonitriles with various electrophiles. For instance, 2-aminobenzonitriles can react with orthoesters in the presence of a catalyst to form the corresponding quinazoline derivatives. Transition metal-catalyzed cyclizations have also gained prominence. For example, palladium-catalyzed reactions of 2-aminobenzonitriles with aldehydes and arylboronic acids provide a three-component, one-pot tandem assembly for quinazolines.

Furthermore, quinazolines can be synthesized from 2-aminobenzylamines or 2-aminobenzoketones. These precursors can undergo condensation with aldehydes or other carbonyl compounds, followed by cyclization and oxidation to afford the aromatic quinazoline ring. Various catalytic systems, including copper and iodine, have been employed to facilitate these transformations.

A summary of common cyclization strategies is presented in the table below.

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| Anthranilic Acid | Amide (e.g., Formamide) | Quinazolin-4(3H)-one | wikipedia.orgnih.govwikipedia.org |

| 2-Aminobenzonitrile (B23959) | Orthoester, Aldehyde/Arylboronic Acid | Quinazoline | |

| 2-Aminobenzylamine | Aldehyde | Quinazoline | |

| 2-Aminobenzoketone | Aldehyde, Ammonium Acetate | Quinazoline |

Functional Group Introduction and Interconversion on the Quinazoline Nucleus

Once the quinazoline core is formed, further derivatization is often necessary to introduce desired functional groups at specific positions. The reactivity of the quinazoline ring allows for a range of transformations.

Halogenation is a key functionalization reaction. For instance, the hydroxyl group at the 4-position of quinazolin-4(3H)-ones can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). researchgate.netnih.gov This 4-chloroquinazoline (B184009) is a versatile intermediate for nucleophilic aromatic substitution reactions, allowing the introduction of various amine, ether, and thioether functionalities.

Carbon-carbon bond formation is another important modification, often achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This allows for the introduction of aryl or heteroaryl substituents at halogenated positions of the quinazoline ring, significantly increasing molecular diversity.

Nitration of the quinazoline ring typically occurs on the benzene portion, with the position of substitution being directed by the existing substituents. The resulting nitro group can then be reduced to an amino group, which can be further modified.

Targeted Synthesis of 2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline

The synthesis of the specifically substituted this compound requires a multi-step approach that combines the formation of the quinazoline core with the introduction of the desired substituents at the 2- and 6-positions.

Synthesis of Precursor Building Blocks with Dimethoxyphenyl Moieties

A crucial step in the synthesis of the target molecule is the introduction of the 3,5-dimethoxyphenyl group at the 6-position of the quinazoline ring. A highly effective method for achieving this is the Suzuki-Miyaura cross-coupling reaction . nih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of a halogenated anthranilic acid derivative with a boronic acid.

For the synthesis of this compound, a plausible precursor is 2-amino-5-(3,5-dimethoxyphenyl)benzoic acid . This can be synthesized via the Suzuki coupling of a commercially available halo-anthranilic acid, such as 5-bromoanthranilic acid or 5-iodoanthranilic acid, with 3,5-dimethoxyphenylboronic acid .

The general reaction scheme is as follows:

A typical catalyst system for this transformation is a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base, like sodium carbonate or potassium carbonate, in a suitable solvent system such as a mixture of toluene, ethanol, and water.

Once the 2-amino-5-(3,5-dimethoxyphenyl)benzoic acid is obtained, the quinazoline ring can be constructed. Following the Niementowski reaction , this substituted anthranilic acid can be condensed with formamide (B127407) at elevated temperatures to yield 6-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one . generis-publishing.com

Strategies for Introducing Chlorine at Position 2

The introduction of a chlorine atom at the 2-position of the quinazoline ring is a key transformation. A common and effective method for the chlorination of quinazolin-4(3H)-ones is treatment with phosphorus oxychloride (POCl3) . researchgate.netnih.govderpharmachemica.com This reaction converts the 4-oxo group into a 4-chloro substituent. However, for the target molecule, the chlorine is at the 2-position. This necessitates a different synthetic strategy.

A plausible approach involves starting with a precursor that already contains a functionality at the 2-position that can be converted to a chlorine atom. An alternative and more direct route would be to construct the quinazoline ring with the 2-chloro substituent already in place. This can be achieved by using a different cyclization strategy.

For instance, the cyclization of a suitably substituted 2-aminobenzonitrile with a reagent that provides the C2-chloro functionality can be envisioned.

However, a more conventional and well-documented approach would be to first synthesize the corresponding 2,4-dichloroquinazoline (B46505) derivative and then selectively reduce the chlorine at the 4-position. A more direct chlorination at the 2-position of a pre-formed quinazoline is less common.

A likely synthetic pathway would involve the synthesis of 6-(3,5-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione . This dione (B5365651) can then be treated with a chlorinating agent like POCl3 to yield 2,4-dichloro-6-(3,5-dimethoxyphenyl)quinazoline . Subsequent selective reduction of the 4-chloro group would lead to the desired product. However, a more direct route from the 6-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one is also plausible, where tautomerism and reaction conditions could favor the formation of the 2-chloro isomer, although this is less conventional.

A more direct and likely successful strategy involves the chlorination of the intermediate 6-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one . Treatment of this quinazolinone with a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) is a robust method for introducing the chloro group. indianchemicalsociety.com This reaction typically proceeds at elevated temperatures.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for each step.

For the Suzuki-Miyaura coupling , key parameters to optimize include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The use of microwave irradiation can significantly reduce reaction times and improve yields.

In the Niementowski cyclization , the temperature and reaction time are critical. While traditionally conducted at high temperatures (130-140 °C) for several hours, microwave-assisted synthesis can offer a more efficient alternative with yields reported to be as high as 96% for the synthesis of quinazolin-4-one from anthranilic acid and formamide. generis-publishing.com

The chlorination step using POCl3 is often carried out at reflux temperatures. The reaction time can vary from a few hours to overnight. The workup procedure is also crucial, as excess POCl3 needs to be carefully quenched, typically by pouring the reaction mixture onto ice. The yield of this chlorination step can be high, often exceeding 80-90% under optimized conditions. indianchemicalsociety.com The use of a co-solvent or a base such as N,N-dimethylaniline can sometimes improve the reaction outcome. derpharmachemica.com

The following table provides a hypothetical summary of optimized conditions based on literature for analogous reactions.

| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Suzuki Coupling | 5-Bromoanthranilic acid, 3,5-Dimethoxyphenylboronic acid | Pd(PPh3)4, K2CO3 | Toluene/Ethanol/Water | 100 | 12 | 70-85 |

| Niementowski Cyclization | 2-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, Formamide | - | Neat | 130-140 | 2 | 70-95 |

| Chlorination | 6-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one | POCl3/PCl5 | Neat | Reflux | 4-6 | 80-92 |

Post-Synthetic Modifications and Derivatization Strategies

The structure of this compound offers several sites for chemical modification. The most prominent handle for derivatization is the chlorine atom at the C2 position of the quinazoline ring, which is susceptible to various palladium-catalyzed cross-coupling reactions. Additionally, the electron-rich dimethoxyphenyl moiety presents opportunities for electrophilic substitution.

The chlorine atom at the 2-position of the quinazoline ring is activated towards oxidative addition by palladium(0) catalysts, making it an excellent electrophilic partner in a wide range of cross-coupling reactions. nih.gov This approach is a powerful tool for forming new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse aryl, alkyl, alkynyl, and amino substituents.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the C2-chloro position with various organoboron reagents, such as aryl or vinyl boronic acids. wikipedia.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). nih.govmdpi.com This strategy allows for the synthesis of a wide array of 2-aryl-6-(3,5-dimethoxyphenyl)quinazoline derivatives.

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. wikipedia.org This reaction couples the 2-chloroquinazoline (B1345744) with a terminal alkyne, using a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.org This method provides access to 2-alkynyl-quinazoline derivatives, which can serve as precursors for further transformations.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.org This reaction couples the 2-chloro position with primary or secondary amines, including anilines and various aliphatic amines. The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). organic-chemistry.org This reaction is instrumental in synthesizing libraries of 2-aminoquinazoline (B112073) derivatives.

Interactive Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

| Coupling Reaction | Nucleophile Partner | Catalyst System | Base | Solvent | Expected Product Structure |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-Aryl-6-(3,5-dimethoxyphenyl)quinazoline |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF / DMF | 2-Alkynyl-6-(3,5-dimethoxyphenyl)quinazoline |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | N-Substituted-6-(3,5-dimethoxyphenyl)quinazolin-2-amine |

The 6-position of the target compound is substituted with a 3,5-dimethoxyphenyl group through a stable carbon-carbon bond. Direct modification at this position, such as replacement of the entire aryl group, is synthetically challenging and not a commonly employed derivatization strategy. The C(sp²)-C(sp²) bond is robust and its cleavage would require harsh reaction conditions that would likely degrade other parts of the molecule.

Functionalization of the quinazoline core via electrophilic aromatic substitution (e.g., nitration, halogenation) typically occurs on unsubstituted or less sterically hindered quinazoline rings. researchgate.net In the case of this compound, the presence of the bulky aryl group at C6 sterically hinders electrophilic attack at the adjacent C5 and C7 positions. Therefore, derivatization strategies for this class of molecules almost exclusively focus on modifications at the C2-chloro position or on the peripheral dimethoxyphenyl ring.

The 3,5-dimethoxyphenyl substituent is an electron-rich aromatic ring, activated towards electrophilic aromatic substitution by the two methoxy (B1213986) groups. These groups are ortho-, para-directing, making the 2'-, 4'-, and 6'-positions of the phenyl ring susceptible to electrophilic attack. Given the steric bulk of the quinazoline scaffold attached at the 1'-position, the 4'-position (para to both methoxy groups) and the 2'- and 6'-positions are the most probable sites for substitution. This allows for the introduction of a variety of functional groups to further tune the molecule's properties.

Nitration: Treatment with a nitrating agent, such as nitric acid in the presence of sulfuric acid, would be expected to introduce a nitro group (-NO₂) onto the dimethoxyphenyl ring, likely at the C4' position.

Halogenation: Reactions with electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can install bromine or chlorine atoms on the activated ring.

Friedel-Crafts Acylation: Under Lewis acid catalysis (e.g., AlCl₃), reaction with an acyl chloride or anhydride (B1165640) can introduce an acyl group (-C(O)R), providing a ketone functionality that can be used for subsequent derivatizations.

Interactive Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Moiety

| Reaction | Reagent(s) | Expected Substituent | Probable Position of Substitution |

| Nitration | HNO₃ / H₂SO₄ | -NO₂ | C4' |

| Bromination | N-Bromosuccinimide (NBS) | -Br | C2', C4', or C6' |

| Acylation | RCOCl / AlCl₃ | -C(O)R | C2', C4', or C6' |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental in computational chemistry for predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding information about its electronic distribution, energy, and geometry.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For a molecule like 2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

The calculations would typically use a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), to approximate the complex electron-electron interactions. The optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.

A small HOMO-LUMO gap generally suggests that a molecule is more reactive. For this compound, FMO analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict which parts of the molecule are most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, an MEP analysis would identify the electron-rich and electron-poor areas. This would help in predicting sites for hydrogen bonding and other non-covalent interactions, which are crucial for understanding its biological activity and crystal packing.

Reactivity Descriptors (e.g., Fukui Functions, Average Local Ionization Energy)

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Fukui functions, for example, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The average local ionization energy provides insight into the regions from which an electron is most easily removed. These descriptors offer a more detailed picture of chemical reactivity than FMO analysis alone.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of a molecule, such as its conformational changes and stability in different environments (e.g., in a solvent like water).

Conformational Dynamics and Stability Analysis

For a flexible molecule like this compound, which has rotatable bonds, MD simulations can explore its different possible conformations and their relative stabilities. By simulating the molecule's movement over a period of nanoseconds or longer, researchers can observe how it folds and flexes. This analysis helps to understand the molecule's behavior in a dynamic, realistic environment, which is particularly important for predicting its interactions with biological targets like proteins.

Solvation and Solvent Interaction Studies

Solvation studies are critical to understanding a molecule's behavior in different environments, which in turn influences its reactivity, stability, and bioavailability. While specific solvation studies for this compound have not been reported, insights can be drawn from computational studies of structurally related molecules and general principles of solvent-solute interactions.

Theoretical investigations into the solvation of quinazoline (B50416) derivatives often employ quantum chemical calculations, such as Density Functional Theory (DFT), to model the interactions between the solute and solvent molecules. These studies can predict the stability of the molecule in various solvents by calculating the solvation free energy. For instance, a study on a novel quinazoline derivative, 3-[2-(3, 4-Dimethoxy phenyl)-ethyl]-2-methyl-3H quinazoline-4-one, utilized DFT to optimize the molecular geometry and analyze its stability, which is influenced by intermolecular interactions that are also at play in solvation. tandfonline.com

The choice of solvent can significantly impact reaction outcomes in the synthesis of quinazoline derivatives. A study on the synthesis of 4-(1-Arylfluoroethoxy)quinazolines highlighted the critical role of the solvent in the conversion rate of the reaction. researchgate.net The polarity and hydrogen-bonding capabilities of the solvent, for example, can influence which parts of the this compound molecule are most likely to interact with the surrounding medium. The nitrogen atoms of the quinazoline ring, with their lone pairs of electrons, and the oxygen atoms of the dimethoxy groups are expected to be primary sites for hydrogen bonding with protic solvents.

Computational models can map the electrostatic potential surface of a molecule, indicating regions that are electron-rich (and thus likely to interact with positive poles of solvent molecules) and electron-poor. sapub.org For this compound, the nitrogen atoms and the chloro substituent would create a complex electrostatic profile influencing its orientation and interactions within a solvent cage.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures. semanticscholar.org

Development of Predictive Models for Biological Activity

While no QSAR models have been specifically developed for this compound, numerous studies have successfully applied QSAR to various series of quinazoline derivatives to predict their biological activities, particularly as anticancer agents and kinase inhibitors. nih.govmdpi.comresearchgate.net These studies serve as a blueprint for how such a model could be developed for the target compound and its analogues.

The general workflow for developing a predictive QSAR model involves several key steps:

Data Set Selection: A series of quinazoline analogues with experimentally determined biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include constitutional, topological, geometric, and electronic descriptors. nih.govnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

A study on quinazoline analogues as tyrosine kinase (erbB-2) inhibitors developed a statistically significant MLR-QSAR model. nih.gov The model indicated that specific Estate Contribution descriptors and the presence of an electron-withdrawing group at the 4th position of the quinazoline ring were important for inhibitory activity. nih.gov Such findings for related structures suggest that the chloro group at the 2-position of this compound could be a significant contributor to its predicted activity.

The following table summarizes the findings of a representative QSAR study on quinazoline derivatives.

| Model Type | Key Descriptors | Statistical Significance | Predicted Activity |

| Multiple Linear Regression (MLR) | Estate Contribution (SaaOE-Index, SsCIE-index), Electron-withdrawing groups | r² = 0.956, q² = 0.915, pred_r² = 0.617 | Tyrosine kinase (erbB-2) inhibition |

This table is based on data for a series of quinazoline derivatives, not specifically this compound. Data sourced from nih.gov.

Ligand-Based and Structure-Based QSAR Methodologies

QSAR models can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based QSAR methods are employed when the three-dimensional structure of the biological target is unknown. These models are built solely on the information from a set of molecules known to be active. researchgate.net This approach includes methods like pharmacophore modeling and 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.orgyoutube.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

3D-QSAR methods like CoMFA and CoMSIA generate 3D fields around a set of aligned molecules to quantify their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. nih.gov These fields are then correlated with biological activity. For a series of quinazolinone derivatives, a 3D-QSAR model was successfully constructed using CoMFA to guide the design of new antitumor agents. rsc.org

Structure-based QSAR , on the other hand, is utilized when the 3D structure of the target protein is available. This approach, often used in conjunction with molecular docking, considers the interactions between the ligand and the target's binding site. researchgate.net Docking simulations can predict the binding orientation and affinity of a molecule, and the resulting interaction energies or scores can be used as descriptors in a QSAR model. nih.gov The quinazoline scaffold is a common feature in many kinase inhibitors, and structure-based design has been instrumental in developing potent and selective inhibitors targeting enzymes like EGFR and VEGFR. ekb.eg

The table below outlines the characteristics of ligand-based and structure-based QSAR approaches.

| QSAR Approach | Basis of Model | Requirements | Common Methodologies |

| Ligand-Based | Information from active molecules | A set of ligands with known activities | Pharmacophore modeling, 3D-QSAR (CoMFA, CoMSIA) |

| Structure-Based | Ligand-target interactions | 3D structure of the biological target | Molecular Docking, Interaction Fingerprints |

This table provides a general overview of QSAR methodologies.

Molecular Interaction and Target Engagement Studies

In Silico Molecular Docking Simulations

No specific in silico molecular docking simulation studies have been published for 2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline.

There is no available research identifying the putative biological targets of this compound through computational methods.

Analyses of ligand-receptor binding modes and interaction profiles for this compound are not available in the scientific literature.

No studies predicting the binding affinities or energetic contributions of this compound to any biological target have been found.

Biochemical Characterization of Target Modulation (In Vitro)

No specific in vitro biochemical characterization studies have been published for this compound.

Data on the enzyme inhibition kinetics of this compound against kinases, DHFR, COX enzymes, or any other enzyme are not available.

There are no published receptor modulation or ligand binding assays for this compound.

Elucidation of Molecular Mechanisms of Action at the Cellular Level (In Vitro)

Detailed in vitro studies to elucidate the specific molecular mechanisms of action for this compound have not been reported.

There is no available scientific evidence from in vitro assays to suggest that this compound inhibits key signaling pathways such as the PI3K/Akt pathway or the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR). While other quinazoline (B50416) derivatives have been investigated for such activities, these findings cannot be attributed to this specific compound without direct experimental evidence.

Similarly, there are no published research findings that describe the effects of this compound on fundamental cellular processes. Studies on its potential to interfere with tubulin polymerization, a target for some anticancer agents, or its impact on DNA repair enzyme systems have not been documented.

Pre Clinical Biological Evaluation in Vitro and Mechanistic in Vivo Studies

Cellular Antiproliferative Activity and Cytotoxicity Assays (In Vitro)

In typical preclinical evaluations, the antiproliferative activity of a novel quinazoline (B50416) derivative would be assessed against a panel of human cancer cell lines using assays like the MTT or SRB assay. These tests measure the compound's ability to inhibit cell growth or kill cancer cells.

Determination of Half-Maximal Inhibitory Concentration (IC50) in Cancer Cell Lines

The potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. For many active quinazoline derivatives, these values are often determined in various cancer cell lines, such as those from breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HCT-116), and prostate cancers (e.g., PC3). researchgate.net The results would typically be presented in a data table.

Example Data Table (Hypothetical) This table is for illustrative purposes only and does not represent actual data for 2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast | N/A |

| A549 | Lung | N/A |

| HCT-116 | Colon | N/A |

| PC3 | Prostate | N/A |

Cell Cycle Perturbation Analysis

To understand the mechanism of growth inhibition, researchers would investigate the compound's effect on the cell cycle. Using techniques like flow cytometry with DNA staining agents (e.g., propidium (B1200493) iodide), scientists can determine if the compound causes cells to accumulate in a specific phase of the cell cycle (G1, S, or G2/M), which would suggest interference with cell division processes. nih.gov For instance, some quinazoline derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.gov

Apoptosis and Programmed Cell Death Pathway Induction

A key desired characteristic of an anticancer agent is the ability to induce apoptosis, or programmed cell death, in cancer cells. Studies would employ methods like Annexin V/PI staining and flow cytometry to detect apoptotic cells. researchgate.net Further mechanistic studies might involve Western blotting to measure the levels of key apoptosis-related proteins, such as caspases (e.g., caspase-3, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and PARP cleavage, to determine if apoptosis is induced via the intrinsic (mitochondrial) or extrinsic pathway. researchgate.nethsppharma.com

Structure-Activity Relationship (SAR) Elucidation

SAR studies are crucial for optimizing the potency and selectivity of a lead compound. By synthesizing and testing a series of related analogues, researchers can deduce the importance of different chemical groups at various positions of the molecule.

Impact of Substituents at the Quinazoline Ring Positions (e.g., 2, 6)

The substituents on the quinazoline core are known to be critical for biological activity. nih.gov The nature of the group at the 2-position can significantly influence the compound's potency and target selectivity. For example, studies on various quinazoline analogues have shown that introducing a chlorine atom can enhance cytotoxic activity. researchgate.net Similarly, the 6-position is a common site for modification, and the introduction of different aryl groups can modulate the compound's antiproliferative effects and pharmacokinetic properties. achemblock.com

Influence of the 3,5-Dimethoxyphenyl Moiety on Activity and Selectivity

The 3,5-dimethoxyphenyl group is a structural feature present in several biologically active natural products and synthetic compounds. Its two methoxy (B1213986) groups can act as hydrogen bond acceptors and influence the molecule's electronic properties and conformation. In the context of anticancer agents, this moiety can form important interactions within the binding pocket of target proteins, such as protein kinases. The specific contribution of the 3,5-dimethoxyphenyl group to the activity and selectivity of a quinazoline derivative would be determined by comparing its biological data with that of analogues lacking this group or having it positioned differently.

Based on a comprehensive review of available scientific literature, there is no specific preclinical data for the compound "this compound" corresponding to the requested sections on its biological evaluation. The search for in vitro and mechanistic in vivo studies, including its antimicrobial activity, antibacterial and antifungal spectrum, and anti-inflammatory responses through protein denaturation and cyclooxygenase (COX) enzyme activity, did not yield results for this specific molecule.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested, while strictly adhering to the focus on "this compound." Information available pertains to the broader class of quinazoline derivatives, but discussing these findings would violate the instruction to focus solely on the specified compound.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline. Through various NMR experiments, including ¹H NMR, ¹³C NMR, and 2D techniques such as COSY, HSQC, and HMBC, a complete picture of the molecular skeleton and the connectivity of all atoms can be established.

While specific experimental NMR data for this compound is not widely reported in publicly available literature, the expected chemical shifts (δ) and coupling constants (J) can be predicted based on its distinct chemical structure. The molecule comprises a quinazoline (B50416) core, a chloro substituent at position 2, and a 3,5-dimethoxyphenyl group at position 6.

Predicted ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinazoline and the dimethoxyphenyl rings, as well as sharp singlets for the methoxy (B1213986) group protons.

| Predicted Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methoxy Protons (-OCH₃) | ~3.8 - 4.0 | Singlet | 6H |

| H-4' (Phenyl Ring) | ~6.5 - 6.7 | Triplet | 1H |

| H-2', H-6' (Phenyl Ring) | ~6.8 - 7.0 | Doublet | 2H |

| Quinazoline Ring Protons | ~7.5 - 8.5 | Multiplets | 3H |

| H-5 (Quinazoline Ring) | ~8.0 - 8.5 | Doublet or Singlet | 1H |

Note: The exact chemical shifts and multiplicities for the quinazoline protons (H-5, H-7, H-8) would require detailed analysis of coupling patterns.

Predicted ¹³C NMR Spectral Data: The carbon NMR spectrum would complement the proton data, showing signals for every unique carbon atom in the molecule, including the quaternary carbons which are not visible in the ¹H NMR spectrum.

| Predicted Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Methoxy Carbons (-OCH₃) | ~55 - 60 |

| Phenyl Ring Carbons (non-methoxy substituted) | ~100 - 110 |

| Quinazoline Ring Carbons | ~120 - 150 |

| Carbon-Chlorine (C-Cl) | ~150 - 155 |

| Methoxy-substituted Phenyl Carbons (C-O) | ~160 - 165 |

| Other Quinazoline Quaternary Carbons | ~150 - 160 |

For illustrative purposes, ¹H NMR data for a related compound, 2-Chloro-N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine , shows aromatic protons in the range of δ 7.11-7.96 ppm and methoxy protons between δ 3.93-4.19 ppm. derpharmachemica.com This demonstrates the typical chemical shift regions for protons in similar chemical environments. Two-dimensional NMR experiments would be employed to definitively assign each proton and carbon signal by observing their correlations.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes. These techniques are used to confirm the presence of key structural features in this compound.

Expected FT-IR Absorption Bands: The FT-IR spectrum is anticipated to display characteristic absorption bands corresponding to the various bonds within the molecule.

| Functional Group / Bond | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methoxy, -CH₃) | Stretching | 2950 - 2850 |

| C=N (Quinazoline Ring) | Stretching | 1620 - 1580 |

| C=C (Aromatic Rings) | Stretching | 1600 - 1450 |

| C-O (Methoxy, Aryl Ether) | Asymmetric Stretching | 1250 - 1200 |

| C-O (Methoxy, Aryl Ether) | Symmetric Stretching | 1050 - 1000 |

| C-Cl (Aryl Chloride) | Stretching | 1100 - 800 |

| Aromatic C-H Bending | Out-of-Plane Bending | 900 - 675 |

The FT-Raman spectrum would provide complementary information, particularly for the non-polar bonds and the aromatic ring systems, aiding in a more complete vibrational analysis. For instance, the symmetric vibrations of the benzene (B151609) rings would likely produce strong signals in the Raman spectrum. The combination of both FT-IR and FT-Raman allows for a comprehensive profile of the molecule's vibrational characteristics.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a critical technique used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy.

The molecular formula for the compound is C₁₆H₁₃ClN₂O₂. The expected monoisotopic mass can be calculated from the masses of the most abundant isotopes of its constituent elements.

Calculated Molecular Weight:

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (¹²C) | 16 | 12.000000 | 192.000000 |

| Hydrogen (¹H) | 13 | 1.007825 | 13.091725 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total Monoisotopic Mass | | | 299.063256 |

In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would typically be observed as its protonated molecular ion [M+H]⁺. The spectrum would show a characteristic isotopic pattern for the chlorine atom, with two major peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio of intensity.

Expected Mass Spectrometry Peaks:

| Ion | Formula | Expected m/z (Monoisotopic) | Notes |

|---|---|---|---|

| [M+H]⁺ | C₁₆H₁₄³⁵ClN₂O₂⁺ | 300.071081 | Corresponds to the ³⁵Cl isotope. |

Further fragmentation analysis (MS/MS) could reveal characteristic losses, such as the loss of a methyl group (-CH₃) from a methoxy substituent or the loss of the chlorine atom, which would help to confirm the connectivity of the different structural units.

X-ray Crystallography for Solid-State Molecular Conformation and Ligand-Target Co-crystal Structures

While a specific crystal structure for this compound has not been identified in the public domain, a crystallographic study would reveal key structural parameters.

Expected Structural Insights from X-ray Crystallography:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, confirming the expected geometry (e.g., sp² hybridization of the aromatic carbons).

Intermolecular Interactions: The crystal packing would reveal non-covalent interactions such as π-π stacking between the aromatic rings or weak hydrogen bonds, which govern the solid-state structure.

Absolute Configuration: For chiral molecules, X-ray crystallography can unambiguously determine the absolute configuration. nih.gov

In a broader research context, obtaining a co-crystal structure of this compound bound to a biological target (such as a protein kinase) would be invaluable. Such a structure would elucidate the specific binding mode, identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the active site, and provide a rational basis for the design of new, more potent analogues.

Pharmacokinetic Considerations in Drug Discovery Research in Silico and in Vitro Adme

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction models utilize the chemical structure of a compound to forecast its pharmacokinetic behavior in the body. These computational tools can provide early insights into a molecule's potential for oral bioavailability, distribution into tissues, metabolic pathways, and routes of excretion.

Despite a thorough search of scientific databases and literature, no studies presenting in silico ADME predictions for 2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline were found.

In Vitro Metabolic Stability and Enzyme Inhibition Studies (e.g., Cytochrome P450)

In vitro metabolic stability assays are crucial for understanding how a compound is metabolized by the body, primarily by liver enzymes such as the Cytochrome P450 (CYP450) superfamily. These studies determine the rate at which a compound is broken down, providing an estimate of its half-life and potential for drug-drug interactions through enzyme inhibition.

No published research detailing the in vitro metabolic stability or cytochrome P450 inhibition profile of this compound could be located.

Plasma Protein Binding Characteristics (In Vitro)

The extent to which a compound binds to plasma proteins, such as albumin, is a key determinant of its pharmacological activity. The unbound fraction of a drug is generally the portion that is free to interact with its target and exert a therapeutic effect. In vitro assays are used to quantify this binding.

There is no available data from in vitro studies on the plasma protein binding characteristics of this compound.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways for Green Chemistry Approaches

The synthesis of quinazoline (B50416) derivatives has traditionally involved methods that may utilize harsh reagents or generate significant waste. mdpi.com The principles of green chemistry offer a framework for developing more environmentally benign and efficient synthetic routes. Future research on 2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline could focus on adapting modern, sustainable methodologies. This includes the exploration of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. frontiersin.org Another promising avenue is the use of deep eutectic solvents (DES) as alternative reaction media, which are biodegradable and have low toxicity. researchgate.net One-pot, multi-component reactions represent a highly atom-efficient strategy that can simplify synthetic procedures and minimize waste. frontiersin.org

| Synthetic Approach | Key Principles | Potential Advantages for Synthesizing Quinazoline Derivatives | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions rapidly and efficiently. | Reduced reaction times, increased yields, and cleaner reaction profiles. | frontiersin.org |

| Deep Eutectic Solvents (DES) | Utilizes biodegradable, low-toxicity solvent systems. | Provides an eco-friendly alternative to volatile organic solvents. | researchgate.net |

| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step to form the final product. | High atom economy, simplified procedures, and reduced waste generation. | frontiersin.org |

| Metal-Catalyzed Cross-Coupling | Employs transition metals to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. | Offers efficient and versatile methods for introducing diverse substituents onto the quinazoline core. | mdpi.com |

Identification of Undiscovered Molecular Targets and Biological Pathways

Quinazoline derivatives are known to interact with a diverse range of biological targets, contributing to their broad pharmacological profile, which includes anticancer, anti-inflammatory, and antimicrobial activities. nih.govmdpi.com While established targets for the quinazoline class include enzymes like epidermal growth factor receptor (EGFR), cyclooxygenase-2 (COX-2), and tubulin, many potential interactions remain undiscovered. researchgate.netnih.govnih.gov A critical future direction for this compound is comprehensive biological screening to identify novel molecular targets. Techniques such as high-throughput screening against large panels of kinases, proteases, and other enzymes could reveal unexpected activities. Further investigation into its effects on various cell signaling pathways will be essential to understand its mechanism of action and unlock its full therapeutic potential.

| Potential Target Class | Examples | Therapeutic Relevance | References |

|---|---|---|---|

| Protein Kinases | EGFR, VEGFR-2, PDGFR-β | Oncology, Angiogenesis | nih.govnih.gov |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2), 15-Lipoxygenase (15-LOX) | Anti-inflammatory, Analgesic | researchgate.netresearchgate.netresearchgate.net |

| Microtubule Dynamics | Tubulin Polymerization | Oncology | nih.gov |

| Carbonic Anhydrases | Human Carbonic Anhydrase II (HCA II) | Anticonvulsant, Diuretic | ukaazpublications.com |

| Bacterial Enzymes | DNA Gyrase, Topoisomerase IV | Antibacterial | tandfonline.com |

Application of Advanced Computational Methods for Predictive Modeling and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern drug discovery. For this compound, advanced computational methods can provide deep mechanistic insights and guide the rational design process. Molecular docking simulations can predict the binding modes and affinities of the compound and its derivatives within the active sites of potential protein targets. researchgate.netresearchgate.netukaazpublications.com This allows for the prioritization of compounds for synthesis and biological testing. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activities, enabling the prediction of potency for novel, unsynthesized compounds. ukaazpublications.com Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of ligand-protein complexes over time, providing a more dynamic picture of the molecular interactions. nih.gov

| Computational Method | Application in Quinazoline Research | Potential Insights | References |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Identification of key binding interactions (e.g., hydrogen bonds, hydrophobic contacts); ranking of potential inhibitors. | researchgate.netresearchgate.netukaazpublications.com |

| QSAR | Correlates chemical structure with biological activity to build predictive models. | Prediction of activity for new derivatives; identification of key structural features for potency. | ukaazpublications.com |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Assessment of binding stability; understanding conformational changes upon ligand binding. | nih.gov |

| DFT Calculations | Calculates the electronic structure of molecules. | Determination of molecular orbitals (HOMO/LUMO), electrostatic potential, and reactivity. | nih.govtandfonline.com |

Development of Advanced Analytical Techniques for Compound Characterization in Complex Biological Matrices

As research progresses from initial synthesis to biological evaluation, the need for robust analytical methods becomes paramount. While standard techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are essential for initial structural confirmation and characterization, more advanced methods are required for studying the compound in complex environments. orientjchem.orgresearchgate.netnih.gov Future work should focus on developing and validating sensitive and specific analytical techniques, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), for the quantification of this compound and its potential metabolites in biological matrices like plasma, urine, and tissue homogenates. These methods are critical for pharmacokinetic studies and for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are vital for any further preclinical development. tandfonline.com

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-6-(3,5-dimethoxyphenyl)quinazoline?

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is the cyclization of substituted anthranilic acid derivatives with chloro-substituted intermediates. For example, coupling 3,5-dimethoxyphenyl boronic acid with a pre-functionalized quinazoline core (e.g., 2-chloroquinazoline) via Suzuki-Miyaura cross-coupling could yield the target compound. Key parameters include:

Q. How can the structure of this compound be confirmed experimentally?

Orthogonal analytical methods are critical:

- X-ray crystallography : Resolves bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles between the quinazoline core and dimethoxyphenyl group .

- NMR spectroscopy :

- Mass spectrometry : Molecular ion peak ([M+H]⁺) at m/z 369.63 (calculated for C₁₆H₁₁Cl₃N₂O₂) .

Q. What are the key physical properties relevant to experimental handling?

Critical parameters include:

Advanced Research Questions

Q. How does the 3,5-dimethoxyphenyl substituent influence biological activity compared to other aryl groups?

The 3,5-dimethoxy groups enhance lipophilicity (LogP ~4.37) and electron-donating effects, which may improve receptor binding in kinase inhibition (e.g., FGFR inhibitors). Comparative studies with analogs (e.g., 3,4,5-trimethoxyphenyl or dichlorophenyl) show:

- Dimethoxyphenyl : Higher cellular permeability but reduced metabolic stability due to methoxy groups .

- Trifluoromethylpyrimidine analogs : Lower IC₅₀ values (e.g., 2-chloro-6-(3,5-dimethoxyphenyl)-4-(trifluoromethyl)pyrimidine has IC₅₀ = 0.8 µM vs. FGFR1) .

Methodological recommendation : Use molecular docking (e.g., AutoDock Vina) to map substituent interactions with kinase active sites .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values) be resolved?

Contradictions often arise from assay conditions or impurity profiles. Strategies include:

- Standardized assays : Use ATP-competitive kinase assays with consistent [ATP] (e.g., 10 µM) and incubation times .

- Purity validation : HPLC-MS (>98% purity) to exclude byproducts like dechlorinated derivatives .

- Meta-analysis : Compare data across cell lines (e.g., HCT116 vs. HepG2) to identify cell-specific effects .

Q. What advanced techniques are used to study substituent effects on photophysical properties?

- Time-resolved fluorescence spectroscopy : Measures excited-state lifetimes influenced by methoxy groups.

- DFT calculations : Predict HOMO-LUMO gaps (e.g., 3.2 eV for this compound) .

- Powder XRD : Analyzes crystallinity, which affects solubility and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.